5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol
Description
5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with an amino group at the 5-position and a phenol moiety at the 2-position. This structure combines electron-rich (amino, phenol) and electron-deficient (oxazole-pyridine) regions, making it a candidate for applications in medicinal chemistry, materials science, or catalysis.
Properties
IUPAC Name |
5-amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-1-2-8(10(16)5-7)12-15-9-6-14-4-3-11(9)17-12/h1-6,16H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPVCZPWYBUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=NC3=C(O2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol typically involves the formation of the oxazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process would likely include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone derivative, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing oxazole and pyridine moieties exhibit significant anticancer properties. 5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol has been investigated for its ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that derivatives of this compound can selectively target cancer cell lines, leading to apoptosis and reduced proliferation rates.
1.2 Enzyme Inhibition
This compound may act as an inhibitor for various enzymes implicated in disease processes. Its structure allows it to interact with active sites of enzymes such as kinases and phosphatases, which are crucial in signaling pathways associated with cancer and inflammation. Detailed biochemical assays are necessary to elucidate its mechanism of action and specificity towards these enzymes.
Biological Activities
2.1 Antimicrobial Properties
The heterocyclic nature of this compound suggests potential antimicrobial applications. Preliminary studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2.2 Antioxidant Activity
Compounds with phenolic structures are known for their antioxidant properties. This compound may possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
4.1 Case Study: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives showed enhanced potency compared to standard chemotherapeutic agents.
4.2 Case Study: Antimicrobial Testing
A recent investigation reported in the International Journal of Antimicrobial Agents explored the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of amino and phenol groups. Comparable derivatives include:
- 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (e.g., 4b, 4c, 4d'): These feature methyl and aryl substituents instead of amino and phenol groups, altering electronic properties and hydrogen-bonding capacity .
- Methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate (QW-3149): Contains an ester group, increasing hydrophobicity compared to the phenol in the target compound .
- 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol (QZ-1233): A thiol substituent introduces higher reactivity (e.g., disulfide formation) compared to the amino group .
Key Structural Differences:
| Compound | Core Structure | Substituents | Functional Group Impact |
|---|---|---|---|
| Target Compound | Oxazolo[4,5-c]pyridine | 5-Amino, 2-Phenol | Polar, H-bond donor/acceptor |
| 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline | Oxazolo[4,5-c]quinoline | 4-Methyl, 2-Phenyl | Hydrophobic, π-π stacking |
| QW-3149 | Oxazolo[4,5-c]pyridine | 4-Benzoate ester | Ester: Moderate polarity |
| QZ-1233 | Oxazolo[4,5-b]pyridine | 2-Thiol | Thiol: Redox-active |
Physicochemical Properties
Melting Points and Solubility:
- Phenolic -OH and amino -NH₂ groups enhance polarity, likely increasing water solubility compared to methyl/aryl analogues (e.g., 4b, 4c) .
- Thiol-containing QZ-1233 may exhibit lower melting points due to weaker intermolecular forces compared to H-bond-rich target compound .
Spectroscopic Data:
- 1H NMR: The phenol’s -OH proton (~5–6 ppm) and amino group protons (~3–5 ppm) would contrast with methyl (δ 2.1–2.5) or thiol (δ 1.5–2.0) signals in analogues .
- MS : Molecular ion peaks would differ significantly; e.g., 4b (C₁₉H₁₆N₂O₂) has m/z 310.12 vs. target compound (C₁₃H₁₀N₃O₂) m/z 255.05.
Biological Activity
Overview
5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a fused oxazole and pyridine ring structure, which contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of oxazolo[4,5-c]pyridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated efficacy against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines.
A specific study highlighted the potential of oxazolo[5,4-d]pyrimidine derivatives as anticancer agents, reporting a compound with a CC50 value of 58.4 µM against HT29 cells, which was more potent than traditional chemotherapeutics like fluorouracil and cisplatin . This suggests that this compound may also share similar anticancer properties.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Research has shown that oxazole derivatives can act as inhibitors of various kinases (e.g., VEGFR-2), which are crucial for tumor growth and angiogenesis . Additionally, these compounds have been observed to activate apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminopyridine | Structure | Antimicrobial |
| Oxazole | Structure | Basic heterocyclic activity |
| This compound | Structure | Anticancer, enzyme inhibition |
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the synthesis and evaluation of novel oxazolo derivatives for their anticancer potential. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Enzyme Inhibition Studies : Another research effort explored the inhibitory effects of oxazole derivatives on various kinases involved in cancer progression. The results showed promising activity against several targets associated with tumor growth .
Q & A
Q. What are the key methodological considerations for synthesizing 5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol?
Synthesis of fused heterocyclic compounds like this requires multi-step protocols. Key steps include:
- Condensation reactions under reflux conditions (e.g., using acetic acid and triethyl phosphite for cyclization) .
- Purification via crystallization from ethanol/water mixtures to isolate intermediates.
- Characterization using TLC to monitor reaction progress and confirm purity .
- Handling amino-phenol derivatives : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the amino and phenol groups .
Q. How can researchers characterize the structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in the oxazole and pyridine rings) and compare with computed spectra .
- FT-IR : Identify functional groups (e.g., N-H stretches for the amino group at ~3300 cm⁻¹, C-O-C in oxazole at ~1250 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with theoretical values .
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Q. What are recommended protocols for assessing solubility and stability?
- Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy to detect aggregation .
- Stability under varying pH : Use buffered solutions (pH 3–9) and monitor degradation via HPLC over 24–72 hours .
- Light sensitivity : Store in amber vials and conduct accelerated aging studies under UV light to assess photodegradation .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, reaction time). For example, a 2³ factorial design can identify interactions between reflux time, solvent volume, and stoichiometry .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .
- Work-up optimization : Replace column chromatography with solvent/anti-solvent precipitation for cost-effective purification .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify misassignments .
- Variable temperature NMR : Detect dynamic processes (e.g., tautomerism) that may cause signal broadening .
- Isotopic labeling : Synthesize 15N-labeled analogs to clarify ambiguous assignments in crowded spectra .
Q. What strategies are effective for evaluating biological activity in vitro?
- Antioxidant assays : Use DPPH radical scavenging or ORAC (Oxygen Radical Absorbance Capacity) assays, normalizing activity to Trolox equivalents .
- Cellular uptake studies : Employ fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization in model cell lines .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values for cytotoxicity or enzyme inhibition .
Q. How to assess environmental fate and ecotoxicological risks?
- Biodegradation studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .
- QSAR modeling : Predict bioaccumulation (log Kow) and toxicity (LC₅₀) using software like EPI Suite .
- Trophic transfer analysis : Test bioaccumulation in Daphnia magna or zebrafish models under OECD 305 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
